Hexamidine

Descripción general

Descripción

La hexamidina es una diamidina aromática y una base orgánica fuerte. Se utiliza principalmente como antiséptico y desinfectante. La hexamidina se usa comúnmente en su forma de sal diisetionato, que es más soluble en agua que la forma dihidrocloruro. Se ha utilizado desde la década de 1950 por sus propiedades antimicrobianas, particularmente en el tratamiento de dermatomicosis e infecciones bacterianas superficiales .

Métodos De Preparación

La hexamidina se puede sintetizar a través de una serie de reacciones químicas. La ruta sintética principal implica la reacción de 4,4'-diaminodifenilmetano con diisocianato de hexametileno para formar dihidrocloruro de hexamidina. Este compuesto se puede convertir luego a diisetionato de hexamidina mediante una reacción con dietanolamina .

Los métodos de producción industrial suelen implicar el uso de reactores a gran escala y condiciones de reacción controladas para garantizar un alto rendimiento y pureza. Las condiciones de reacción a menudo incluyen el mantenimiento de temperaturas y niveles de pH específicos para optimizar la velocidad de reacción y la formación del producto .

Análisis De Reacciones Químicas

La hexamidina experimenta varias reacciones químicas, que incluyen:

Oxidación: La hexamidina se puede oxidar para formar óxidos correspondientes.

Reducción: Se puede reducir para formar aminas.

Sustitución: La hexamidina puede sufrir reacciones de sustitución donde uno o más átomos de hidrógeno son reemplazados por otros átomos o grupos.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de aluminio y litio, y varios agentes halogenantes para reacciones de sustitución. Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas .

Aplicaciones Científicas De Investigación

La hexamidina tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como reactivo en varias síntesis y reacciones químicas.

Biología: La hexamidina se utiliza en estudios que involucran interacciones de la membrana celular debido a su capacidad de unirse a las membranas lipídicas cargadas negativamente.

Medicina: Se utiliza como antiséptico y desinfectante en el tratamiento de infecciones cutáneas y heridas. .

Mecanismo De Acción

El mecanismo de acción exacto de la hexamidina no se comprende completamente, pero se cree que involucra la unión a las membranas lipídicas cargadas negativamente de los patógenos, similar a los compuestos de amonio cuaternario. Esta unión interrumpe la integridad de la membrana celular, lo que lleva a la muerte celular. La hexamidina se dirige a varias vías moleculares involucradas en la estabilidad y función de la membrana celular .

Comparación Con Compuestos Similares

La hexamidina a menudo se compara con otros antisépticos catiónicos, como la clorhexidina y la propamidina. Si bien los tres compuestos tienen propiedades antimicrobianas, la hexamidina es única en su afinidad de unión específica a las membranas lipídicas y su actividad de amplio espectro contra patógenos bacterianos y fúngicos. La clorhexidina es conocida por su fuerte actividad contra bacterias Gram positivas, mientras que la propamidina se utiliza principalmente por sus propiedades amebicidas .

Los compuestos similares incluyen:

- Para-guanidinoetilcalix 4areno : Un compuesto más nuevo con prometedora actividad antibacteriana .

Clorhexidina: Un antiséptico catiónico con fuerte actividad contra bacterias Gram positivas.

Propamidina: Un antiséptico que se utiliza principalmente por sus propiedades amebicidas.

Las propiedades únicas de la hexamidina y su actividad de amplio espectro la convierten en un compuesto valioso en diversas aplicaciones científicas e industriales.

Actividad Biológica

Hexamidine, primarily known in its diisethionate form (this compound Diisethionate), is a cationic compound with notable antimicrobial properties. Its biological activity encompasses a range of applications, particularly in the fields of dermatology, ophthalmology, and as a disinfectant. This article will explore the biological activity of this compound, supported by relevant research findings, case studies, and data tables.

Antimicrobial Properties

This compound exhibits broad-spectrum antimicrobial activity against various pathogens, including bacteria and fungi. Its mechanism of action is primarily attributed to its ability to disrupt microbial cell membranes due to its cationic nature.

Minimum Inhibitory Concentrations (MICs)

A study evaluated the MICs of this compound against several clinically relevant strains:

| Pathogen | MIC (mg/L) |

|---|---|

| Staphylococcus aureus | 8 |

| Pseudomonas aeruginosa | 32 |

| Candida albicans | 16 |

| Serratia marcescens | 4 |

These results indicate that this compound is particularly effective against Gram-positive bacteria and certain fungi, demonstrating lower MIC values compared to other compounds like chlorhexidine .

1. Ocular Applications

This compound has been evaluated for its efficacy in ocular applications. A recent case-control study compared the use of this compound diisethionate (0.05%) with povidone iodine (0.6%) during intravitreal injections:

- Participants: 50 patients

- Results:

- Conjunctival swabs showed a reduction in positive bacterial cultures from 18 to 9 in the this compound group and from 13 to 5 in the povidone iodine group.

- Tolerability assessments indicated that patients receiving this compound reported fewer ocular discomfort symptoms compared to those treated with povidone iodine .

2. Disinfection Efficacy

This compound's disinfection properties were tested against various ocular pathogens. The study found that a combination of this compound with polyhexamethylene biguanide (PHMB) showed significant antimicrobial activity:

| Concentration | Log Reduction | Pathogen |

|---|---|---|

| 50 ppm | >6 logs | Staphylococcus aureus |

| 50 ppm | >6 logs | Pseudomonas aeruginosa |

| 50 ppm | >3 logs | Candida albicans |

The combination demonstrated complete kill rates for several pathogens after just six hours .

Safety and Toxicology

This compound has undergone extensive safety assessments. Key findings include:

- Dermal Reactions: In guinea pig studies, this compound diisethionate produced no significant dermal reactions at concentrations up to 0.1% .

- Ocular Irritation: Transient reactions were observed at higher concentrations (0.1% and above), but no severe irritation was reported .

- Hypersensitivity Cases: Some reports indicate hypersensitivity reactions in atopic patients following exposure to this compound .

Propiedades

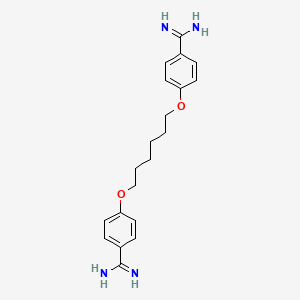

IUPAC Name |

4-[6-(4-carbamimidoylphenoxy)hexoxy]benzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N4O2/c21-19(22)15-5-9-17(10-6-15)25-13-3-1-2-4-14-26-18-11-7-16(8-12-18)20(23)24/h5-12H,1-4,13-14H2,(H3,21,22)(H3,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQLKNTOKMBVBKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=N)N)OCCCCCCOC2=CC=C(C=C2)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60191524 | |

| Record name | Hexamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60191524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3811-75-4 | |

| Record name | Hexamidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3811-75-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexamidine [INN:BAN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003811754 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexamidine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03808 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Hexamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60191524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HEXAMIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3483C2H13H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action for Hexamidine's antimicrobial activity?

A1: this compound, like other diamidines, exerts its antimicrobial effects through two main events: diffusion across cellular membranes and interaction with cellular components. Its cationic nature, due to protonated amidine groups, allows it to bind to negatively charged phospholipids in bacterial membranes. This disrupts membrane integrity, leading to leakage of cellular contents and ultimately cell death. [, , ]

Q2: How effective is this compound in treating dandruff, and what is its mechanism of action in this context?

A2: this compound Diisethionate, at a concentration of 0.1%, demonstrates efficacy in treating dandruff by reducing Malassezia globosa, a fungus implicated in dandruff pathogenesis. It effectively reduces dandruff symptoms, including scalp itching and flaking, compared to control shampoos. [, ]

Q3: Can this compound be combined with other anti-dandruff agents, and what are the benefits?

A3: Combining this compound Isethionate with other anti-dandruff agents like zinc pyridine thione shows a synergistic effect in reducing dandruff and providing antimicrobial activity. This combination offers enhanced efficacy compared to using either agent alone, potentially allowing for lower concentrations of each ingredient while maintaining effectiveness. []

Q4: Are there specific considerations for using this compound in eye makeup and baby products?

A4: While this compound and this compound Diisethionate are generally recognized as safe for cosmetic use at concentrations up to 0.1%, specific data regarding their use in eye makeup and baby products is limited. Caution is advised, and further research is needed to determine safe and effective concentration levels for these product categories. []

Q5: What is known about the absorption, distribution, metabolism, and excretion (ADME) of this compound Diisethionate?

A5: Studies show that this compound Diisethionate is poorly absorbed through human cadaver skin and rat skin. When administered intravenously to rats, it rapidly metabolizes into this compound, primarily excreted in feces with a small amount in urine. There is no significant accumulation in any tissue. []

Q6: Are there any known cases of resistance to this compound, and how does it compare to other anti-Acanthamoeba agents?

A6: While this compound generally demonstrates effectiveness against Acanthamoeba, cases of resistance have been reported. A study highlighted a patient with Acanthamoeba keratitis resistant to both Polyhexamethylene Biguanide (PHMB)-Hexamidine and Chlorhexidine-Hexamidine treatments. This case highlights the potential for drug resistance in Acanthamoeba and the need for alternative treatment options. []

Q7: What are the potential adverse effects associated with this compound use?

A7: Although generally considered safe, this compound can cause contact dermatitis and photoallergy in some individuals. [, , ] One case report documented an anaphylactic reaction following intranasal this compound application, highlighting the possibility of immediate hypersensitivity reactions. []

Q8: What are the structural differences between various this compound salts, and how do they impact their physicochemical properties?

A8: this compound Diisethionate (HEX D) and this compound Dihydrochloride (HEX H) are two common salts of this compound. Their differing counterions influence their physicochemical properties like solubility, stability, and permeability, making them suitable for different formulation strategies. [, ]

Q9: What formulation approaches are being explored to enhance the delivery of this compound to the skin?

A9: Researchers are exploring the use of chemical penetration enhancers in topical formulations to improve the delivery of both HEX D and HEX H into the skin. These enhancers facilitate the passage of this compound through the stratum corneum, potentially leading to increased efficacy. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.